2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that features a benzyl group, a methylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of benzylamine with methylamine, followed by esterification with 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, Na2Cr2O7
Reduction: LiAlH4, catalytic hydrogenation (H2 + Pt or Pd/C)
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyl(methyl)amino)ethanol
- 2-(benzyl(methyl)amino)acetic acid
Uniqueness
2-[benzyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications .
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H23NO3/c1-21(16-18-6-4-3-5-7-18)14-15-24-20(22)13-10-17-8-11-19(23-2)12-9-17/h3-13H,14-16H2,1-2H3/b13-10+ |
InChI Key |
NWUYZFIGOKUAEY-JLHYYAGUSA-N |
Isomeric SMILES |
CN(CCOC(=O)/C=C/C1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Canonical SMILES |
CN(CCOC(=O)C=CC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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